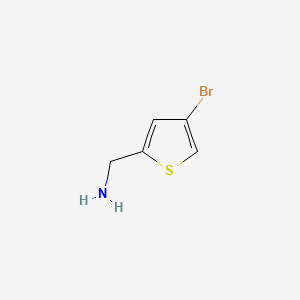
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1113049-91-4 . Its molecular weight is 211.57 and its IUPAC name is [6-chloro-5-(trifluoromethyl)-3-pyridinyl]methanol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Trifluoromethylpyridines, such as this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds often involves the use of trifluoromethyl-containing building blocks . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid at room temperature .
Scientific Research Applications
Structural and Isomorphism Studies
The molecule has been studied for its structural characteristics and isomorphism properties. Swamy et al. (2013) investigated isomorphous structures related to this compound, emphasizing the chlorine-methyl exchange rule and the impact of disorder on structure determination (Swamy et al., 2013).
Crystal and Molecular Structure Analysis
Lakshminarayana et al. (2009) conducted a detailed analysis of the crystal and molecular structure of a compound closely related to (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. This research provides insight into the molecular interactions and hydrogen bonding patterns of such compounds (Lakshminarayana et al., 2009).
Catalysis and Chemical Synthesis
Various studies have explored the use of related compounds in catalysis and chemical synthesis. For instance, Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, showing the potential for these compounds in catalytic applications (Kermagoret & Braunstein, 2008).
Biocatalysis
Chen et al. (2021) utilized a similar compound in biocatalytic synthesis, demonstrating the potential of these molecules in green and efficient chemical processes (Chen et al., 2021).
Antimicrobial and Antioxidant Properties
Rusnac et al. (2020) examined the antimicrobial and antioxidant activities of compounds derived from related chemical reactions, indicating potential applications in these areas (Rusnac et al., 2020).
Corrosion Inhibition
Ma et al. (2017) investigated the use of triazole derivatives related to this molecule as corrosion inhibitors for mild steel, revealing their potential in industrial applications (Ma et al., 2017).
Mechanism of Action
Target of Action
It is known that many trifluoromethyl group-containing compounds have been approved by the fda for various therapeutic uses .
Biochemical Pathways
Based on the mode of action, it can be inferred that it may interfere with the normal functioning of the cytoskeleton in oomycetes or inhibit mitochondrial electron transport .
Pharmacokinetics
It is known that the compound has a molecular weight of 21157 , which could influence its bioavailability.
Result of Action
Based on the mode of action, it can be inferred that it may disrupt the normal functioning of the cytoskeleton in oomycetes or inhibit mitochondrial electron transport , leading to potential therapeutic effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Biochemical Analysis
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is unclear whether this compound interacts with any enzymes or cofactors, or whether it has any effects on metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHKAUGXYSEKCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705337 |
Source


|
| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1113049-91-4 |
Source


|
| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113049-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


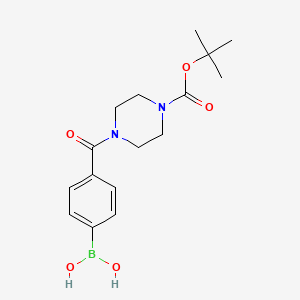

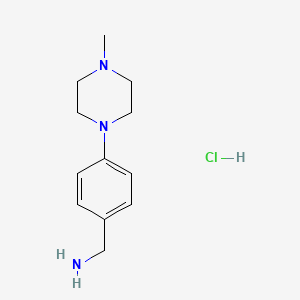
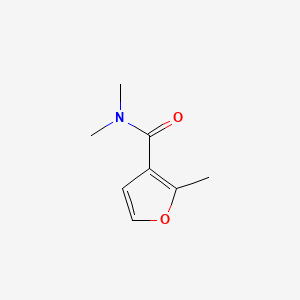


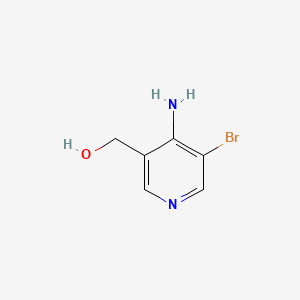
![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)
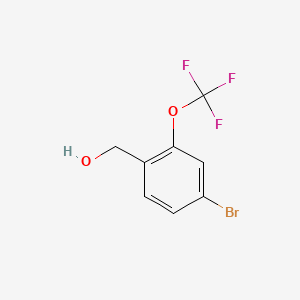

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)
